

# Application Notes and Protocols for Nintedanib Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BIBF 1202 |           |
| Cat. No.:            | B1666967  | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR  $\alpha$  and  $\beta$ ).[1][3] By inhibiting these signaling pathways, nintedanib effectively modulates processes such as angiogenesis, fibroblast proliferation, and extracellular matrix deposition, making it a valuable tool for preclinical research in various disease models, including fibrosis and cancer.[4][5] These application notes provide detailed protocols and recommended dosages for the use of nintedanib in mouse models of various diseases.

# Data Presentation: Recommended Nintedanib Dosages in Mouse Models

The following table summarizes recommended dosages of nintedanib for various mouse models, based on published literature.



| Disease<br>Model                                                  | Mouse<br>Strain  | Administrat<br>ion Route      | Dosage                         | Vehicle                                    | Reference(s  |
|-------------------------------------------------------------------|------------------|-------------------------------|--------------------------------|--------------------------------------------|--------------|
| Cancer                                                            |                  |                               |                                |                                            |              |
| Pancreatic Cancer (AsPC-1 xenograft)                              | Athymic<br>nu/nu | Intraperitonea<br>I Injection | 25 mg/kg,<br>5x/week           | PBS                                        | [4]          |
| Pancreatic Cancer (HPAF-II, MIA PaCa-2 xenografts)                | SCID             | Oral Gavage                   | 50 mg/kg,<br>5x/week           | 0.5%<br>Hydroxyethyl<br>cellulose<br>(HEC) | [6]          |
| Pancreatic Cancer (KPC orthotopic)                                | C57BL/6          | Oral Gavage                   | 50 mg/kg,<br>2x/week           | 20% HP-β-<br>CD in saline                  | [7]          |
| Colorectal<br>Cancer<br>(LS174T<br>xenograft)                     | Balb/cA nude     | Oral Gavage                   | 10, 50, or 100<br>mg/kg, daily | Water                                      | [8]          |
| Triple-<br>Negative<br>Breast<br>Cancer<br>(MDA-MB-<br>231/LM2-4) | SCID             | Oral Gavage                   | 50 mg/kg,<br>daily             | Double<br>distilled water                  | [9]          |
| Fibrosis                                                          |                  |                               |                                |                                            |              |
| Liver Fibrosis<br>(CCl4-<br>induced)                              | C57BL/6          | Oral Gavage                   | 30 or 60<br>mg/kg, daily       | Not Specified                              | [10]         |
| Peritoneal<br>Fibrosis (CG-<br>induced)                           | C57BL/6          | Oral Gavage                   | 50 mg/kg,<br>daily             | 50 μL DMSO<br>diluted in 100               | [11][12][13] |



|                                                  |         |             |                                                                | μL 0.9%<br>saline                          |      |
|--------------------------------------------------|---------|-------------|----------------------------------------------------------------|--------------------------------------------|------|
| Pulmonary<br>Fibrosis<br>(Bleomycin-<br>induced) | C57BL/6 | Oral Gavage | 50 mg/kg,<br>5x/week for 3<br>weeks                            | 0.5%<br>Hydroxyethyl<br>cellulose<br>(HEC) | [6]  |
| Pulmonary<br>Fibrosis<br>(Bleomycin-<br>induced) | C57BL/6 | Oral Gavage | 60 mg/kg,<br>every other<br>day                                | 0.1 mL CMC-<br>Na                          | [2]  |
| Other                                            |         |             |                                                                |                                            |      |
| Radiation-<br>Induced Lung<br>Injury             | C57BL/6 | Oral Gavage | 40 mg/kg<br>(low dose) or<br>80 mg/kg<br>(high dose),<br>daily | Saline                                     | [14] |

# Signaling Pathways and Experimental Workflows Nintedanib Signaling Pathway

Nintedanib functions by competitively binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases, primarily VEGFR, FGFR, and PDGFR.[9][15] This inhibition blocks the autophosphorylation of these receptors and subsequently halts downstream signaling cascades.[15] Key downstream pathways affected include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, ultimately leading to reduced cell proliferation, migration, and fibrotic tissue remodeling.[15] Nintedanib also exhibits activity against non-receptor tyrosine kinases such as Src.[2]





Click to download full resolution via product page

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.

## **Experimental Workflow for In Vivo Studies**

A typical experimental workflow for evaluating the efficacy of nintedanib in a mouse model involves several key stages, from model induction to endpoint analysis.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo nintedanib studies.



# Experimental Protocols Protocol 1: Preparation and Administration of Nintedanib via Oral Gavage

#### Materials:

- Nintedanib powder
- Vehicle (e.g., distilled water, 0.5% (w/v) hydroxyethylcellulose (HEC) in water, or 20% (w/v)
   Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline)
- Mortar and pestle (optional, for initial powder dispersion)
- Magnetic stirrer and stir bar
- · Weighing scale
- Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, ball-tipped)
- Syringes (1 mL)

#### Procedure:

- Dosage Calculation: Calculate the total amount of nintedanib required based on the number of mice, their average body weight, the desired dose (mg/kg), and the dosing volume (typically 5-10 mL/kg).
- Vehicle Preparation:
  - For 0.5% HEC: Slowly add 0.5 g of HEC to 100 mL of distilled water while stirring continuously with a magnetic stirrer until fully dissolved. This may take several hours.
  - For 20% HP-β-CD: Dissolve 20 g of HP-β-CD in 100 mL of sterile saline.
- Nintedanib Suspension:
  - Weigh the calculated amount of nintedanib powder.



- If necessary, use a mortar and pestle to grind the powder to a fine consistency to aid in suspension.
- Gradually add the vehicle to the nintedanib powder while triturating or stirring to form a homogenous suspension. Ensure there are no clumps.
- Use a magnetic stirrer to continuously agitate the suspension during the administration period to maintain uniformity.

#### Administration:

- Accurately weigh each mouse before dosing to calculate the precise volume to be administered.
- Gently restrain the mouse.
- Draw the calculated volume of the nintedanib suspension into a syringe fitted with an appropriate gavage needle.
- Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
- Monitor the mouse briefly after administration to ensure no adverse reactions.

Note on Stability: Nintedanib has low solubility in neutral aqueous solutions.[16] It is recommended to prepare fresh suspensions daily. If storage is necessary, store protected from light at 2-8°C and re-suspend thoroughly before use.

## Protocol 2: Preparation and Administration of Nintedanib via Intraperitoneal (IP) Injection

#### Materials:

- Nintedanib powder
- Vehicle (e.g., sterile Phosphate-Buffered Saline (PBS), DMSO and saline mixture)
- Vortex mixer



- Sterile syringes (1 mL)
- Sterile needles (e.g., 25-27 gauge)

#### Procedure:

- Dosage Calculation: Calculate the required amount of nintedanib based on the dose, number of animals, and injection volume (typically 100-200 μL).
- Solution Preparation:
  - For PBS: Due to low aqueous solubility, direct suspension in PBS might be challenging.
     Sonication may be required to achieve a fine, homogenous suspension.
  - For DMSO/Saline: Dissolve nintedanib in a small volume of DMSO first, then dilute to the
    final concentration with sterile saline.[11] For example, dissolve the daily dose for a group
    of mice in a minimal volume of DMSO and then bring it to the final volume with saline.
    Ensure the final concentration of DMSO is non-toxic to the animals (typically <5-10%).</li>
- Administration:
  - Weigh each mouse to determine the exact injection volume.
  - Gently restrain the mouse to expose the abdomen.
  - Draw the calculated volume of the nintedanib solution into a sterile syringe.
  - Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
  - Inject the solution into the peritoneal cavity.
  - Observe the mouse for any signs of distress post-injection.

## Protocol 3: Administration of Nintedanib via Medicated Diet

#### Procedure:



 Dosage Calculation: Determine the required concentration of nintedanib in the feed (g/kg of diet) based on the average daily food consumption of the mice (typically 3-5 g per mouse) and the target dose in mg/kg/day.

#### Diet Preparation:

- This is typically done by a specialized animal diet provider. The nintedanib is incorporated into the standard chow during the manufacturing process to ensure homogenous distribution.
- Alternatively, for smaller-scale studies, a custom diet can be prepared by mixing the calculated amount of nintedanib with powdered chow. A binding agent may be necessary to re-formulate the pellets.

#### Administration:

- Provide the medicated diet ad libitum to the treatment group.
- Ensure a control group receives the same diet without the addition of nintedanib.
- Monitor food consumption regularly to estimate the actual dose received by the animals.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental needs and in accordance with their institution's animal care and use guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]

### Methodological & Application





- 4. Nintedanib, a triple angiokinase inhibitor, enhances cytotoxic therapy response in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dysregulation of Mesenchymal Cell Survival Pathways in Severe Fibrotic Lung Disease: The Effect of Nintedanib Therapy [frontiersin.org]
- 6. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reprogramming the pancreatic cancer stroma and immune landscape by a silicasome nanocarrier delivering nintedanib, a protein tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Nintedanib on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Nintedanib in an Animal Model of Liver Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib attenuates peritoneal fibrosis by inhibiting mesothelial-to-mesenchymal transition, inflammation and angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delayed Administration of Nintedanib Ameliorates Fibrosis Progression in CG-Induced Peritoneal Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Nintedanib Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666967#recommended-dosage-of-nintedanib-for-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com